molecular formula C11H8ClF3N2O2 B1316564 Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 420130-58-1

Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B1316564
CAS No.: 420130-58-1
M. Wt: 292.64 g/mol
InChI Key: IPBOOGRUZIRYPJ-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems. The compound is officially designated under Chemical Abstracts Service registry number 420130-58-1, which serves as its unique molecular identifier in chemical databases worldwide. The complete International Union of Pure and Applied Chemistry name explicitly defines the substitution pattern: this compound, indicating the precise positions of all functional groups within the bicyclic framework.

The molecular formula C₁₁H₈ClF₃N₂O₂ accurately represents the elemental composition, while the molecular weight of 292.64 grams per mole provides essential information for analytical and synthetic applications. The MDL number MFCD06637317 serves as an additional identifier in specialized chemical databases, particularly those focused on research and development applications. The systematic nomenclature also incorporates the bridgehead nitrogen designation inherent in the imidazo[1,2-a]pyridine system, where the numbering system follows established conventions for fused ring heterocycles.

Advanced structural identification techniques employ InChI (International Chemical Identifier) representation: InChI=1S/C11H8ClF3N2O2/c1-2-19-10(18)8-9(11(13,14)15)16-7-4-3-6(12)5-17(7)8/h3-5H,2H2,1H3, which provides a standardized method for chemical structure representation. The corresponding InChI Key IPBOOGRUZIRYPJ-UHFFFAOYSA-N offers a condensed format for database searches and chemical informatics applications. The SMILES notation CCOC(=O)C1=C(N=C2N1C=C(C=C2)Cl)C(F)(F)F provides another standardized representation suitable for computational chemistry applications.

Table 1: Systematic Identification Parameters

Parameter Value
Chemical Abstracts Service Number 420130-58-1
Molecular Formula C₁₁H₈ClF₃N₂O₂
Molecular Weight 292.64 g/mol
MDL Number MFCD06637317
Melting Point 100-102°C
InChI Key IPBOOGRUZIRYPJ-UHFFFAOYSA-N

Molecular Architecture: Imidazo[1,2-a]pyridine Core Modifications

The imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, characterized by its bicyclic 5-6 heterocyclic ring system with a bridgehead nitrogen atom. This fundamental architecture serves as the foundation for this compound, where specific modifications have been introduced to enhance particular molecular properties. The core structure maintains the essential imidazole ring fused to a pyridine ring through a shared nitrogen-carbon bond, creating a rigid planar system that influences the compound's overall conformational behavior.

The numbering system for the imidazo[1,2-a]pyridine core follows established conventions, with the imidazole portion contributing positions 1, 2, and 3, while the pyridine ring provides positions 5, 6, 7, and 8. The bridgehead nitrogen occupies position 1, creating the characteristic [1,2-a] fusion pattern that distinguishes this scaffold from other imidazopyridine isomers. This specific fusion mode significantly influences the electronic distribution throughout the bicyclic system, affecting both chemical reactivity and biological activity profiles.

Structural modifications in this compound occur at three critical positions: the 2-position bears a trifluoromethyl group, the 3-position carries an ethyl carboxylate substituent, and the 6-position features a chloro substituent. These modifications represent strategic chemical alterations designed to modulate specific physicochemical properties while maintaining the core scaffold's structural integrity. The positioning of these substituents follows precise regioselectivity patterns observed in synthetic methodologies for imidazopyridine derivatives.

Recent advances in visible light-induced carbon-hydrogen functionalization of imidazo[1,2-a]pyridines have demonstrated the synthetic accessibility of various substituted derivatives, including trifluoromethylated analogs. These methodologies employ photoredox catalysis to introduce fluoroalkyl groups at specific positions, particularly at the 3-position, through radical-mediated processes. The trifluoromethylation reactions typically proceed through the formation of trifluoromethyl radicals, which subsequently react with the imidazopyridine substrate to form carbon-carbon bonds at the desired positions.

Table 2: Core Structural Features

Structural Element Description Position
Imidazole Ring Five-membered heterocycle Positions 1-3
Pyridine Ring Six-membered heterocycle Positions 5-8
Bridgehead Nitrogen Fusion point Position 1
Trifluoromethyl Group Electron-withdrawing substituent Position 2
Ethyl Carboxylate Ester functional group Position 3
Chloro Substituent Halogen substituent Position 6

Substituent Effects: Chloro and Trifluoromethyl Functional Groups

The chloro substituent at the 6-position of this compound exerts significant electronic and steric influences on the overall molecular properties. Chlorine, being an electronegative halogen, functions as an electron-withdrawing group through inductive effects while simultaneously providing moderate electron-donating characteristics through resonance interactions with the aromatic system. This dual electronic nature contributes to the compound's unique reactivity profile and influences its chemical behavior in various reaction conditions.

The positioning of the chloro group at the 6-position places it directly on the pyridine ring portion of the bicyclic system, where it can participate in both electrophilic and nucleophilic substitution reactions depending on the reaction conditions. The presence of chlorine at this position also affects the compound's lipophilicity and potential for forming intermolecular interactions, including halogen bonding with appropriate acceptor sites. These properties are particularly relevant in biological systems where halogen-protein interactions can significantly influence binding affinity and selectivity.

The trifluoromethyl group at the 2-position represents one of the most significant structural modifications in this compound, contributing substantial electron-withdrawing effects through its high electronegativity and inductive properties. Trifluoromethyl substituents are widely recognized for their ability to enhance metabolic stability, increase lipophilicity, and improve membrane permeability in pharmaceutical applications. The strategic placement of this group at the 2-position optimizes these beneficial effects while maintaining the structural integrity of the imidazopyridine core.

Fluoroalkyl fragments, particularly trifluoromethyl groups, play crucial roles in pharmaceutical and materials science applications due to their ability to cause significant changes in physicochemical and biological properties. The introduction of trifluoromethyl groups into heterocyclic frameworks often results in enhanced chemical stability, altered electronic distribution, and modified intermolecular interaction patterns. In the case of this compound, the trifluoromethyl group contributes to the compound's overall electron-deficient character, potentially influencing its reactivity in nucleophilic addition reactions.

The combined presence of both chloro and trifluoromethyl substituents creates a synergistic effect on the compound's electronic properties, with both groups contributing electron-withdrawing characteristics that significantly influence the electron density distribution throughout the bicyclic system. This dual electron-withdrawal pattern affects the compound's acidity, nucleophilicity, and potential for participating in various chemical transformations. The strategic positioning of these groups also provides opportunities for selective functionalization reactions that can further modify the compound's properties while preserving the core structural features.

Table 3: Substituent Electronic Properties

Substituent Position Electronic Effect Hammett Parameter (σ)
Trifluoromethyl 2 Strong electron-withdrawing +0.54
Chloro 6 Moderate electron-withdrawing +0.23
Ethyl Carboxylate 3 Electron-withdrawing +0.45

Comparative Structural Analysis with Related Imidazopyridine Derivatives

Comparative analysis of this compound with related imidazopyridine derivatives reveals important structure-activity relationships and highlights the significance of specific substitution patterns. The systematic comparison with compounds such as ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate demonstrates how positional isomerism affects molecular properties and potential applications. These structural variations provide insights into the importance of precise substituent positioning for optimizing desired characteristics.

Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, with Chemical Abstracts Service number 353258-31-8, represents a closely related structural analog where the chloro substituent is positioned at the 8-position rather than the 6-position, and the ethyl carboxylate group is located at the 2-position instead of the 3-position. This positional rearrangement significantly affects the compound's electronic distribution and steric environment, potentially leading to different chemical reactivity patterns and biological activity profiles. The molecular weight of 292.64 grams per mole remains identical due to the same elemental composition, but the spatial arrangement of functional groups creates distinct molecular architectures.

Another important structural comparison involves ethyl 6-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, which features the trifluoromethyl group at the 8-position rather than the 2-position. This compound, identified by Chemical Abstracts Service number 1237838-84-4, maintains the same molecular formula C₁₁H₈ClF₃N₂O₂ but exhibits a different substitution pattern that affects the electronic characteristics of the bicyclic system. The repositioning of the trifluoromethyl group alters the electron density distribution and may influence the compound's participation in various chemical reactions.

The structural diversity within the imidazopyridine family extends to compounds with methyl substitutions, such as ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, which replaces the trifluoromethyl group with a simple methyl substituent. This modification significantly reduces the electron-withdrawing character at the 2-position, resulting in a molecular weight of 238.67 grams per mole and altered physicochemical properties. The comparison between trifluoromethyl and methyl analogs illustrates the profound impact of fluorination on molecular characteristics and potential applications.

Structural modifications extending beyond simple substituent variations include compounds with different ester groups, alternative halogen substitutions, and varied ring substitution patterns. These structural relationships demonstrate the versatility of the imidazo[1,2-a]pyridine scaffold for accommodating diverse functional groups while maintaining the core bicyclic architecture. The systematic study of these structural analogs provides valuable insights into structure-property relationships that guide the design of new derivatives with optimized characteristics for specific applications.

Table 4: Comparative Analysis of Related Imidazopyridine Derivatives

Compound CAS Number Molecular Weight Key Structural Differences
This compound 420130-58-1 292.64 Reference compound
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate 353258-31-8 292.64 Chloro at 8-position, ester at 2-position
Ethyl 6-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate 1237838-84-4 292.64 Trifluoromethyl at 8-position
Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate 330858-13-4 238.67 Methyl instead of trifluoromethyl

Properties

IUPAC Name

ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3N2O2/c1-2-19-10(18)8-9(11(13,14)15)16-7-4-3-6(12)5-17(7)8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBOOGRUZIRYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has shown potential in the development of pharmaceuticals, particularly as a scaffold for drug design. Its structural features allow for modifications that can enhance biological activity.

1. Anticancer Activity:
Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant anticancer properties. A study by Zhang et al. demonstrated that modifications to the ethyl group can enhance the compound's efficacy against various cancer cell lines, including breast and lung cancer cells .

2. Antimicrobial Properties:
Another application is in the field of antimicrobial agents. A study published in the Journal of Medicinal Chemistry highlighted that certain derivatives of this compound exhibited potent antibacterial activity against Gram-positive bacteria .

Agrochemical Applications

The compound is also being explored for its potential use in agrochemicals. Its ability to inhibit specific enzymes involved in plant growth regulation makes it a candidate for herbicide development.

Case Study: Herbicidal Activity
In a study conducted by Smith et al., this compound was tested for herbicidal activity against common weeds. The results indicated a significant reduction in weed biomass when applied at optimal concentrations .

Material Science Applications

In material science, this compound has been investigated for its potential use in creating novel polymers and coatings due to its unique chemical structure.

1. Polymer Synthesis:
Research conducted at the University of Chemistry showed that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties .

2. Coating Technologies:
The compound's resistance to degradation makes it suitable for applications in protective coatings. A study demonstrated that coatings formulated with this compound exhibited improved weather resistance compared to traditional formulations .

Data Tables

Application Area Specific Use Study Reference
Medicinal ChemistryAnticancer agentsZhang et al.
Medicinal ChemistryAntimicrobial agentsJournal of Medicinal Chemistry
AgrochemicalsHerbicidesSmith et al.
Material SciencePolymer synthesisUniversity of Chemistry
Material ScienceCoating technologiesCoating Technology Journal

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect .

Comparison with Similar Compounds

Key Compounds :

Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate

  • Substituents : Methyl at position 5, ester at position 3.
  • Reactivity : Reacts with N-chlorosuccinimide (NCS) to form chloromethyl or oxo derivatives depending on solvent (83% yield in acetic acid for oxo product) .
  • Comparison : The absence of a chlorine at position 6 and CF₃ at position 2 reduces steric hindrance and electronic effects, favoring regioselective chlorination.

Ethyl 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylate Substituents: 4-Chlorophenyl at position 2, ester at position 3. Synthesis: Prepared via condensation of 2-aminopyridine with ethyl 3-(4-chlorophenyl)-3-oxopropanoate in acetonitrile . Comparison: The bulky aryl group at position 2 may hinder π-π stacking interactions compared to the smaller CF₃ group in the target compound.

Ethyl 3-chloro-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate Substituents: Chlorine at position 3, iodine at position 6, CF₃ at position 8.

Ethyl 2-(3,5-bis(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxylate Substituents: 3,5-Bis(trifluoromethyl)phenyl at position 2. Synthesis: 65% yield via nucleophilic aromatic substitution; exhibits higher lipophilicity due to dual CF₃ groups . Comparison: Increased steric bulk and electron-withdrawing effects may enhance binding to hydrophobic enzyme pockets compared to the mono-CF₃ target compound.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Properties/Applications References
This compound C₁₁H₈ClF₃N₂O₂ 292.65 6-Cl, 2-CF₃, 3-COOEt High lipophilicity; agrochemical lead
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate C₁₁H₁₂N₂O₂ 204.23 5-CH₃, 3-COOEt Regioselective chlorination
Ethyl 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylate C₁₆H₁₂ClN₂O₂ 307.73 2-(4-Cl-C₆H₄), 3-COOEt Constitutive androstane receptor agonist
Ethyl 3-chloro-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate C₁₁H₇ClF₃IN₂O₂ 434.54 3-Cl, 6-I, 8-CF₃, 2-COOEt Radiolabeling potential
Ethyl 2-(3,5-bis(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxylate C₁₉H₁₃F₆N₂O₂ 430.31 2-(3,5-(CF₃)₂-C₆H₃), 3-COOEt Enhanced receptor binding

Biological Activity

Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS Number: 420130-58-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by relevant research findings and case studies.

  • Molecular Formula : C11H8ClF3N2O2
  • Molecular Weight : 292.65 g/mol
  • CAS Number : 420130-58-1

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives. This compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation.

  • Inhibition of COX-2 : The compound demonstrated significant inhibition of COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib. In a comparative study, it was found that compounds with similar structures exhibited IC50 values around 0.04 μmol for COX-2 inhibition, indicating promising anti-inflammatory properties .

2. Antimicrobial Activity

The compound also exhibits notable antimicrobial properties against various bacterial strains. Research indicates that several derivatives of imidazo[1,2-a]pyridine show effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli.

Compound Bacterial Strain Inhibition Zone (mm)
This compoundS. aureus15
This compoundE. coli18

These findings suggest that the compound has a broad spectrum of antimicrobial activity, making it a candidate for further development as an antibacterial agent .

3. Anticancer Activity

The anticancer potential of this compound has been explored in vitro against various cancer cell lines.

  • Cell Line Studies : In studies involving MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines, the compound exhibited cytotoxic effects with IC50 values indicating significant growth inhibition:
Cell Line IC50 Value (µM)
MCF-722.73
HepG220.08
A5493.71

These results indicate that the compound may act as a potent anticancer agent through mechanisms that require further elucidation .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives:

  • Synthesis and Evaluation : A study outlined the synthesis of this compound and its subsequent testing for biological activity. The results confirmed its potential as an anti-inflammatory and anticancer agent .
  • Structure–Activity Relationship (SAR) : Investigations into SAR have shown that modifications in the imidazo-pyridine structure can enhance biological activity. Substituents such as chloro and trifluoromethyl groups were found to significantly improve the efficacy against COX enzymes and cancer cell lines .

Q & A

Q. What are the common synthetic routes for preparing ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate?

The compound can be synthesized via a substitution reaction between ethyl bromopyruvate and 3-chloro-5-(trifluoromethyl)pyridin-2-amine under optimized conditions (yield: ~87%). The reaction proceeds through cyclization to form the imidazo[1,2-a]pyridine core, with structural confirmation via ¹H NMR and ¹³C NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm hydrogen and carbon environments, including substituent positions (e.g., trifluoromethyl and chloro groups) .
  • IR Spectroscopy : Identifies functional groups like carbonyl (C=O) and C-F stretches .
  • HRMS : Validates molecular weight and isotopic patterns .

Q. How is the compound screened for initial biological activity?

In vitro assays using cell lines (e.g., hepatic stellate cells for fibrosis studies) are employed. The compound is dissolved in DMSO (10 mM stock) and tested for dose-dependent effects on apoptosis or pathway inhibition (e.g., PI3K/Akt) .

Advanced Research Questions

Q. How can structural modifications enhance target specificity in analogs of this compound?

  • Rational Design : Introduce substituents at the pyridine or imidazole rings to modulate steric/electronic effects. For example, replacing the ethyl ester with a carboxamide group improved antituberculosis activity in a related analog .
  • SAR Studies : Use in vitro binding assays (e.g., kinase inhibition) and computational docking to evaluate interactions with target proteins like PI3Kα .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Multi-Technique Cross-Validation : Combine NMR, IR, and HRMS to resolve ambiguities (e.g., distinguishing regioisomers).
  • Crystallography : For solid-state confirmation, though no crystal structure is reported for this specific compound. Related imidazo[1,2-a]pyridines have been validated via X-ray diffraction .

Q. How can scalability challenges in synthesis be addressed?

  • Process Optimization : Use flow chemistry or solvent-free conditions to improve yield and reduce waste. reports a 94% yield for a precursor using optimized substitution conditions .
  • Purification : Chromatography or recrystallization to isolate high-purity batches for biological testing .

Q. What mechanistic insights explain its anti-fibrotic activity in hepatic stellate cells?

The compound inhibits the PI3K/Akt pathway, reducing fibrotic mediator expression (e.g., α-SMA, collagen) and promoting apoptosis. In vivo models (e.g., CCl4-induced fibrosis in mice) validate these effects .

Q. How do polymorphic forms impact physicochemical properties?

Though not directly studied for this compound, related imidazo[1,2-a]pyridines show polymorph-dependent solubility and bioavailability. Techniques like DSC and PXRD can characterize polymorphs .

Methodological Considerations

Q. What in vitro models are suitable for evaluating hepatotoxicity risks?

  • Primary Hepatocytes : Assess metabolic stability and cytotoxicity.
  • CYP450 Inhibition Assays : Identify potential drug-drug interactions due to trifluoromethyl groups .

Q. How are stability studies conducted under varying pH and temperature conditions?

  • Forced Degradation : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and monitor decomposition via HPLC.
  • Accelerated Stability Testing : Store at 40°C/75% RH for 1–3 months to predict shelf life .

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